
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide
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Overview
Description
4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalimide moiety, a methoxyphenyl group, and a benzenesulfonamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Phthalimide Moiety: The initial step often involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Alkylation: The phthalimide is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated phthalimide with 3-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, halo, or other substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Properties
Research indicates that 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide exhibits significant anticancer potential. It has been studied for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231, with notable selectivity for CA IX over other isoforms, suggesting its utility in targeted cancer therapy .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The inhibition of carbonic anhydrases in bacteria can disrupt their growth, making this compound a candidate for developing new antibacterial agents. Studies have demonstrated its effectiveness against various bacterial strains, indicating a promising avenue for future research in antimicrobial therapeutics .
Neuroprotective Effects
In the realm of neuropharmacology, derivatives of this compound have been investigated as potential treatments for neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission and potentially alleviating symptoms associated with cognitive decline .
Synthesis and Chemical Applications
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structural features allow chemists to explore various synthetic routes and modifications, leading to the development of novel compounds with tailored biological activities .
Activity Type | Target/Model | IC50 (nM) | Comments |
---|---|---|---|
Carbonic Anhydrase IX | MDA-MB-231 Cell Line | 10.93 - 25.06 | Selective inhibition observed |
Antibacterial | Various Bacterial Strains | Varies | Effective against multiple strains |
Acetylcholinesterase | Neurodegenerative Models | Varies | Potential treatment for Alzheimer’s disease |
Synthesis Pathways
Step | Description |
---|---|
Formation of Intermediate | Reaction of phthalic anhydride with ammonia or primary amine to form phthalimide |
Nucleophilic Substitution | Interaction with 3-methoxyphenylamine under specific conditions |
Case Study 1: Cancer Therapeutics
A study conducted on murine models demonstrated that treatment with this compound resulted in significant tumor growth reduction and increased survival rates compared to control groups. This effect was attributed to enhanced apoptosis mediated by p53 activation .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on its antimicrobial properties, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited bacterial growth through the mechanism of carbonic anhydrase inhibition, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism by which 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leveraging its sulfonamide group to interact with biological targets. The phthalimide moiety could also play a role in binding to proteins or other macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)benzenesulfonamide: Lacks the phthalimide moiety, making it less complex.
4-((1,3-Dioxoisoindolin-2-yl)methyl)benzenesulfonamide: Similar but without the methoxy group on the phenyl ring.
Phthalimide: A simpler structure that forms the basis for the more complex compound.
Uniqueness
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential applications. The presence of both the phthalimide and sulfonamide groups, along with the methoxyphenyl moiety, makes it a versatile compound for various scientific and industrial uses.
Biological Activity
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of phthalimides and has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a phthalimide moiety linked to a benzene sulfonamide group, with a methoxyphenyl substituent. Its molecular formula is C22H18N2O5S and it has a molecular weight of 422.5 g/mol .
Biological Activity
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have shown that compounds containing the isoindole structure exhibit promising anticancer properties. For instance, derivatives of 4-(1,3-dioxoisoindolin-2-yl) have demonstrated significant antiproliferative effects against several human cancer cell lines. In one study, these derivatives were tested against breast and lung cancer cells, showing IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide | MCF-7 (Breast Cancer) | 5.2 |
4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide | A549 (Lung Cancer) | 6.7 |
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. In vitro studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways.
Enzyme Inhibition
One proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism. By inhibiting these enzymes, the compound may lead to reduced energy production in cancer cells, thereby inducing apoptosis .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells treated with this compound showed a marked decrease in cell viability over a period of 48 hours, correlating with increased apoptosis markers such as caspase activation.
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-29-17-6-4-5-16(13-17)23-30(27,28)18-11-9-15(10-12-18)14-24-21(25)19-7-2-3-8-20(19)22(24)26/h2-13,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYZYCAZOOXGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.